![molecular formula C21H18ClN3O3S2 B2401136 N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide CAS No. 1260919-43-4](/img/no-structure.png)
N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A significant application of compounds related to N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is in antitumor activity. Research has shown that related thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
These compounds have also been explored for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, demonstrating effectiveness as antitumor agents. A study highlighted that certain derivatives were excellent dual inhibitors of human TS and DHFR, displaying nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).
Central Nervous System Depressant Activity
Research has also explored the application of similar compounds in acting as central nervous system depressants. Specific derivatives synthesized for this purpose demonstrated marked sedative action, indicating potential utility in treatments involving CNS depression (Manjunath et al., 1997).
Anti-Inflammatory and Analgesic Activity
Another application is in the area of anti-inflammatory and analgesic activity. Studies have shown that pyrimidine derivatives, related to the compound , have exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in pain and inflammation management (Sondhi et al., 2009).
Polymer Science
In the field of polymer science, derivatives of thiophenes, a component of the compound, have been used in synthesizing new polymers with unique properties. These polymers have applications in various fields due to their thermal, optical, and electrochemical properties (Tapia et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide' involves the reaction of 3-chloroaniline with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "3-chloroaniline", "2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in a suitable solvent and add the coupling agent and base to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for a suitable time to allow the coupling agent and base to activate.", "Step 3: Add 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide to the reaction mixture and stir at room temperature for a suitable time to allow the reaction to proceed.", "Step 4: Isolate the product by filtration or other suitable means and purify by recrystallization or other suitable means." ] } | |
Número CAS |
1260919-43-4 |
Nombre del producto |
N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide |
Fórmula molecular |
C21H18ClN3O3S2 |
Peso molecular |
459.96 |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-23(15-5-2-4-14(22)12-15)18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-6-3-10-29-16/h2-6,8,10-12H,7,9,13H2,1H3 |
Clave InChI |
KOHJYTXPUCDTQP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)
![N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401062.png)
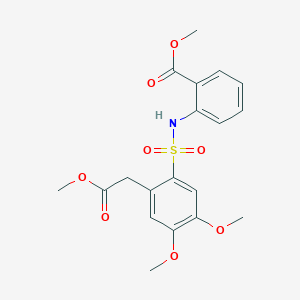

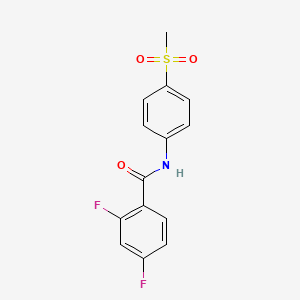
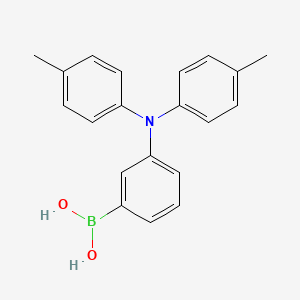

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)
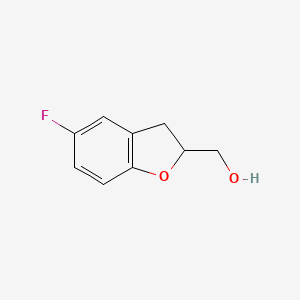
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)
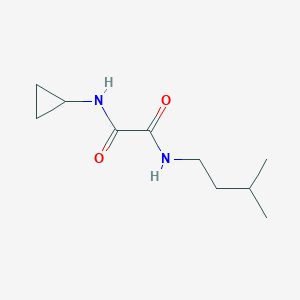
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)